8-Aminoquinoline-6-carboxamide - 1308644-45-2

8-Aminoquinoline-6-carboxamide

Catalog Number: EVT-1812718
CAS Number: 1308644-45-2
Molecular Formula: C10H9N3O
Molecular Weight: 187.2 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis
  • Directed C-H Arylation: This strategy utilizes a directing group, such as 8-aminoquinoline, to facilitate palladium-catalyzed C-H arylation reactions, allowing for the installation of aryl and heteroaryl substituents at specific positions of the quinoline scaffold. [, ]
  • Transamidation: This method allows for the cleavage of the directing group and further diversification of the 8-Aminoquinoline scaffold by reacting with various amines. []
  • Metal-Free C-5 Hydroxylation: Diacetoxyiodobenzene can be used to introduce a hydroxyl group at the C-5 position of 8-Aminoquinoline amides. []
  • One-Pot Synthesis: Ultrasound-assisted methods have been developed for the efficient one-pot synthesis of 5-aryl 8-Aminoquinoline amide derivatives. []
Molecular Structure Analysis
  • Complexation with Metal Ions: 8-Aminoquinoline derivatives act as bidentate ligands, readily forming stable complexes with a variety of metal ions. [, , , , ]
Mechanism of Action
  • Antimalarial Activity: While the precise mechanism of action remains to be fully elucidated, 8-Aminoquinolines like primaquine are believed to interfere with the parasite's electron transport chain and inhibit parasite growth by disrupting its redox homeostasis. [, , , , , , ]
  • Antibacterial Activity: Some derivatives exhibit antibacterial activity, possibly by interfering with bacterial DNA replication or inhibiting essential bacterial enzymes. [, , ]
  • Cytotoxic Activity: Certain 8-Aminoquinolines have shown cytotoxic activity against cancer cell lines, potentially through DNA intercalation or induction of apoptosis. [, ]
Physical and Chemical Properties Analysis
  • Solubility: The solubility of 8-Aminoquinoline derivatives varies depending on the nature and position of substituents. Generally, they exhibit moderate solubility in polar organic solvents. []
  • Spectroscopic Properties: 8-Aminoquinolines exhibit characteristic absorption bands in UV-Vis and infrared spectroscopy, which can be used for their identification and characterization. []
Applications
  • Antimalarial Agents: Compounds like primaquine and tafenoquine are clinically used for the radical cure of malaria caused by Plasmodium vivax and Plasmodium ovale by targeting the dormant liver-stage parasites. [, , , , , , ]
  • Antibacterial Agents: Some derivatives have shown promising antibacterial activity against both Gram-positive and Gram-negative bacteria, warranting further exploration as potential new antibiotics. [, ]
  • Cytotoxic Agents: Certain 8-Aminoquinoline analogs have demonstrated cytotoxic activity against various cancer cell lines, suggesting their potential as anticancer drug candidates. [, ]
  • Electrochemical Sensors: The unique electronic properties of 8-Aminoquinolines have led to their application in the development of electrochemical sensors for detecting various analytes. []
Future Directions
  • Development of Safer Antimalarials: There is a continued need for developing safer and more effective 8-aminoquinoline antimalarials with reduced toxicity profiles, particularly for individuals with G6PD deficiency. [, ]

Primaquine

Compound Description: Primaquine (8-(4-amino-1-methylbutylamino)-6-methoxyquinoline) is a well-known antimalarial drug belonging to the 8-aminoquinoline class. It is primarily used for the radical cure of Plasmodium vivax and Plasmodium ovale malaria by targeting the dormant liver stage of the parasite (hypnozoites). [, , , , , , , , ]

Relevance: Primaquine is structurally related to 8-Aminoquinoline-6-carboxamide as both share the core 8-aminoquinoline scaffold. The key difference lies in the substituent at the 6-position, with primaquine having a methoxy group and the target compound possessing a carboxamide group. [, , , , , ]

Tafenoquine

Compound Description: Tafenoquine (8-[[6-(Diethylamino)hexyl]amino]-6-methoxy-4-methylquinoline) is another 8-aminoquinoline antimalarial drug with activity against both blood and liver stages of Plasmodium parasites. It has a longer half-life than primaquine, allowing for single-dose treatment for P. vivax radical cure and malaria prophylaxis. [, , ]

Relevance: Tafenoquine shares the core 8-aminoquinoline structure with 8-Aminoquinoline-6-carboxamide. Both compounds feature a substituent at the 6-position of the quinoline ring, with tafenoquine having a methoxy group while the target compound possesses a carboxamide group. [, , ]

8-Aminoquinoline

Compound Description: 8-Aminoquinoline serves as the basic chemical scaffold for various antimalarial, anticancer, and antioxidant agents. While it exhibits biological activity itself, its derivatives, often with modifications at the 2-, 4-, 5-, and 6-positions, demonstrate improved pharmacological properties. [, , , , , , ]

Relevance: 8-Aminoquinoline represents the core structure of 8-Aminoquinoline-6-carboxamide. The target compound is a direct derivative with a carboxamide group substituted at the 6-position of the 8-aminoquinoline scaffold. [, , , , , , ]

5-Hydroxyprimaquine (5-HPQ)

Compound Description: 5-Hydroxyprimaquine (5-hydroxy-6-methoxy-8-(4-amino-1-methylbutylamino)quinoline) is a key metabolite of primaquine. It has been implicated in the methemoglobinemia sometimes observed as a side effect of primaquine treatment. []

Relevance: 5-Hydroxyprimaquine shares the core 8-aminoquinoline structure with 8-Aminoquinoline-6-carboxamide and retains the 8-(4-amino-1-methylbutylamino) side chain found in primaquine. This highlights the metabolic transformations possible at the quinoline core while preserving the overall structural similarity to the target compound. []

NPC1161B

Compound Description: NPC1161B [(R)-8-[(4-amino-1-methylbutyl) amino]-5-[3, 4-dichlorophenoxy]-6-methoxy-4-methylquinoline] is the pharmacologically active enantiomer of the racemic 8-aminoquinoline derivative NPC1161C. It demonstrates potent activity against malaria, pneumocystis pneumonia, and leishmaniasis. Importantly, NPC1161B exhibits a superior safety profile compared to its enantiomer (NPC1161A) and the racemic mixture. [, ]

Relevance: NPC1161B exemplifies the structure-activity relationship studies within the 8-aminoquinoline class. Like 8-Aminoquinoline-6-carboxamide, it possesses an 8-aminoquinoline core with substitutions at the 5- and 6-positions. The varied biological activities and improved safety profile of NPC1161B underline the impact of specific substitutions on the core scaffold. [, ]

N-Quinoline-2-carboxamido-8-aminoquinoline (QCA)

Compound Description: QCA is a ligand synthesized by incorporating 8-aminoquinoline into a larger structure with a quinoline-2-carboxamide moiety. It has been successfully employed as an ionophore in the development of a highly sensitive and selective Ho(III)-PVC membrane sensor. []

Relevance: QCA showcases the versatility of the 8-aminoquinoline unit in designing sensors. While not directly an antimalarial, its structural similarity to 8-Aminoquinoline-6-carboxamide emphasizes the broad applicability of this chemical scaffold beyond therapeutic applications. []

N1-(3-acetyl-4-5-dihydro-2-furanyl)-N4-(6-methoxy-8-quinolinyl) 1,4-pentanediamine (CDRI 80/53)

Compound Description: CDRI 80/53 is a primaquine analog that displays potent anti-relapse activity against Plasmodium cynomolgi B in monkeys. It exhibited complete curative activity against relapsing malaria and is considered as effective as primaquine but with potentially fewer side effects. [, ]

Relevance: CDRI 80/53, like 8-Aminoquinoline-6-carboxamide, is an example of a modified 8-aminoquinoline derivative aimed at enhancing antimalarial activity. Although the specific substitutions differ, both compounds highlight the ongoing research focused on optimizing the core 8-aminoquinoline scaffold for improved therapeutic outcomes. [, ]

Bulaquine

Compound Description: Bulaquine is another 8-aminoquinoline antimalarial drug that demonstrates activity against both liver and blood stage parasites. It has a longer half-life than primaquine, offering potential advantages for single-dose treatment regimens. []

Relevance: Bulaquine, along with 8-Aminoquinoline-6-carboxamide, belongs to the broader class of 8-aminoquinolines known for their antimalarial properties. Comparing bulaquine with the target compound underscores the diversity within this class and the continuous exploration of new 8-aminoquinoline derivatives with enhanced efficacy and safety profiles. []

5-aryl-8-aminoquinoline derivatives

Compound Description: These compounds represent a series of structural analogs of tafenoquine, designed to maintain the antimalarial activity while mitigating the hemolytic side effects associated with glucose-6-phosphate dehydrogenase (G6PD) deficiency. They exhibited promising in vitro activity against Plasmodium falciparum and improved metabolic stability compared to primaquine and tafenoquine. []

Relevance: The development of 5-aryl-8-aminoquinoline derivatives, much like the focus on 8-Aminoquinoline-6-carboxamide, illustrates the strategic approach of modifying the 8-aminoquinoline scaffold to discover safer and more effective antimalarial agents. []

2,4-disubstituted 6-methoxy-8-aminoquinoline analogues

Compound Description: This series of compounds represents an exploration of structural modifications on the 8-aminoquinoline core. They were synthesized and evaluated for their activity against both Plasmodium berghei and Leishmania donovani. Some derivatives, like 8-[[6-(Diethylamino)hexyl]amino]-2-ethyl-6-methoxy-4-methylquinoline (8a) and 2-Ethyl-4-methylprimaquine (7a), displayed promising antiparasitic activities. []

Relevance: The research on 2,4-disubstituted 6-methoxy-8-aminoquinoline analogues parallels the investigation of 8-Aminoquinoline-6-carboxamide. Both represent efforts to understand the impact of structural changes on biological activity, contributing to the knowledge base for developing novel antiparasitic agents. []

WR 238605

Compound Description: WR 238605 is a close structural analog of primaquine. Its metabolic pathways have been studied extensively, revealing side-chain hydroxylation as a significant route of biotransformation. This insight has been instrumental in understanding the metabolism of other 8-aminoquinolines, including primaquine. []

Relevance: Although the exact structure of WR 238605 isn't specified, its close similarity to primaquine and its role in elucidating 8-aminoquinoline metabolism make it relevant to understanding the potential metabolic fate of 8-Aminoquinoline-6-carboxamide. []

WR6026

Compound Description: WR6026 (8-(6-diethylaminohexylamino)-6-methoxy-4-methylquinoline) is an 8-aminoquinoline derivative initially investigated for its antileishmanial activity. Similar to other 8-aminoquinolines, its metabolism involves side-chain oxygenation. [, ]

Relevance: The shared metabolic pathway of side-chain oxygenation between WR6026 and other 8-aminoquinolines suggests that 8-Aminoquinoline-6-carboxamide might also undergo similar biotransformations. [, ]

4-aryl-8-amino(acetamido)quinoline derivatives

Compound Description: This group of compounds, featuring an aryl group at the 4-position and an acetamido group at the 8-position of the quinoline ring, have shown promising antiproliferative activity against various cancer cell lines. []

Relevance: While the specific 4-aryl-8-amino(acetamido)quinoline derivatives are not described in detail, their antiproliferative activity highlights the diverse biological activities exhibited by compounds structurally related to 8-Aminoquinoline-6-carboxamide. This emphasizes the potential of this chemical class for applications beyond antimalarial therapy. []

Properties

CAS Number

1308644-45-2

Product Name

8-Aminoquinoline-6-carboxamide

IUPAC Name

8-aminoquinoline-6-carboxamide

Molecular Formula

C10H9N3O

Molecular Weight

187.2 g/mol

InChI

InChI=1S/C10H9N3O/c11-8-5-7(10(12)14)4-6-2-1-3-13-9(6)8/h1-5H,11H2,(H2,12,14)

InChI Key

CALAXOYLLWFPLZ-UHFFFAOYSA-N

SMILES

C1=CC2=CC(=CC(=C2N=C1)N)C(=O)N

Canonical SMILES

C1=CC2=CC(=CC(=C2N=C1)N)C(=O)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.